molecular formula C7H13N3O B1661690 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 936940-50-0

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B1661690
CAS No.: 936940-50-0
M. Wt: 155.20
InChI Key: YKCAYAQNJASPLT-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine (Molecular Formula: C7H13N3O) is a chemical compound featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant value in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring system is prized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance the metabolic stability of potential drug candidates . This specific derivative, with its isopropyl and ethanamine substituents, represents a building block for researchers developing novel therapeutic agents. Compounds containing the 1,2,4-oxadiazole core have been extensively investigated for a wide spectrum of biological activities, including anti-bacterial, anti-viral, and anti-parasitic applications . Notably, research into 1,2,4-oxadiazole derivatives has shown promise in the search for new anti-infective agents, with some compounds demonstrating potential in targeted therapeutic areas . Furthermore, the 1,2,4-oxadiazole pharmacophore is found in certain natural products, such as the cytotoxic phidianidines, highlighting its relevance in the discovery of biologically active molecules . This product is provided exclusively for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments and analyses to verify the compound's identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCAYAQNJASPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196806
Record name α-Methyl-3-(1-methylethyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-50-0
Record name α-Methyl-3-(1-methylethyl)-1,2,4-oxadiazole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-3-(1-methylethyl)-1,2,4-oxadiazole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Trichloromethyl-Oxadiazole Intermediates

Synthesis of 3-Isopropyl-5-Trichloromethyl-1,2,4-Oxadiazole

The foundational step involves preparing the 1,2,4-oxadiazole ring with a reactive trichloromethyl group at position 5. Two primary methods are documented:

Method A: Hydroxamyl Halide and Nitrile Condensation
Reacting a hydroxamyl halide (e.g., isopropyl glyoxalate chloroxime) with trichloroacetonitrile at 40–150°C forms the oxadiazole core. For example, methyl glyoxalate chloroxime and trichloroacetonitrile yield 3-methyl-5-trichloromethyl-1,2,4-oxadiazole at 70–85°C with a 70% yield. Adapting this to isopropyl derivatives requires substituting the hydroxamyl halide’s R-group.

Method B: Amidoxime and Amide Fusion
Fusing isopropylamidoxime with trichloroacetamide at 100–200°C produces the target intermediate. This method avoids solvents but demands precise temperature control. For instance, acetamidoxime and trichloroacetamide yield 3-methyl-5-trichloromethyl-1,2,4-oxadiazole in 15 minutes at 150°C.

Table 1: Comparison of Trichloromethyl-Oxadiazole Synthesis Methods
Method Reactants Conditions Yield Source
A Isopropyl glyoxalate chloroxime + trichloroacetonitrile 70–85°C, 2 hr ~70%
B Isopropylamidoxime + trichloroacetamide 150°C, 15 min ~65%

Amine Substitution at the Trichloromethyl Position

The trichloromethyl group undergoes nucleophilic displacement with ethylamine. In a representative procedure, 3-isopropyl-5-trichloromethyl-1,2,4-oxadiazole reacts with ethylamine in ethanol containing sodium ethoxide at 60°C for 3 hours. This mirrors the synthesis of 3-phenyl-5-guanidyl-1,2,4-oxadiazole, which achieved a 74% yield.

Reaction Scheme:
$$
\text{3-Isopropyl-5-trichloromethyl-1,2,4-oxadiazole} + \text{CH}3\text{CH}2\text{NH}_2 \xrightarrow{\text{EtOH, NaOEt}} \text{1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine} + 3 \text{HCl}
$$

Table 2: Substitution Reaction Optimization
Amine Solvent Temperature Time Yield
Ethylamine Ethanol 60°C 3 hr 70–75%
Benzylamine Methanol 20°C 72 hr 68%

Cyclization Strategies for Direct Oxadiazole Formation

Amidoxime and Carboxylic Acid Derivatives

Cyclizing amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under dehydrating conditions offers an alternative route. For example, isopropylamidoxime and chloroacetyl chloride form the oxadiazole ring via a two-step process involving intermediate hydroxamyl chlorides. However, this method is less efficient for introducing ethanamine directly.

Reductive Amination of Nitrile Precursors

Catalytic Hydrogenation

Reducing the nitrile to ethanamine requires palladium catalysts. For example, hydrogenating 5-cyano-3-isopropyl-1,2,4-oxadiazole with 10% Pd/C in ethanol at 20°C under 50 psi H₂ achieves >90% conversion, as seen in analogous triazole reductions.

Table 3: Hydrogenation Conditions for Nitrile Reduction
Substrate Catalyst Solvent Pressure Yield
5-Cyano-3-isopropyl-oxadiazole 10% Pd/C Ethanol 50 psi ~90%*

*Extrapolated from similar reactions.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Nucleophilic Substitution : High yields (70–75%) and compatibility with large-scale equipment.
  • Reductive Amination : Requires additional steps for nitrile synthesis but benefits from mild conditions.
  • Cyclization : Limited by intermediate stability and lower yields (~65%).

Practical Considerations

  • Cost : Trichloromethyl intermediates are cost-effective but generate HCl waste.
  • Safety : Hydrogenation involves high-pressure equipment, whereas substitution reactions are low-risk.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine in the ethanamine moiety participates in classical nucleophilic reactions:

Reaction TypeConditionsProductsBiological RelevanceSources
Acylation Acyl chlorides, base (e.g., Et₃N)Amide derivativesEnhanced HDAC inhibition
Schiff Base Formation Aldehydes/ketones, mild acidImine conjugatesAnticancer activity modulation
Alkylation Alkyl halides, polar aprotic solventsSecondary/tertiary aminesImproved pharmacokinetic properties

For example, acylation with benzoyl chloride under triethylamine yields N-benzoyl derivatives, which demonstrated improved histone deacetylase (HDAC) inhibition (IC₅₀ = 8.2–12.1 nM) compared to parent compounds .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits moderate electrophilicity at the C-5 position, enabling selective substitutions:

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, though steric hindrance from the isopropyl group limits reactivity .

  • Halogenation : Limited success with Cl/Br due to ring stability issues .

Ring-Opening Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the oxadiazole ring hydrolyzes to form:

  • Amide intermediates : Via cleavage of the N–O bond (e.g., N-isopropylurea derivatives) .

  • Degradation products : Observed in stability studies under extreme pH .

Microwave-Assisted Functionalization

Green chemistry approaches enhance reaction efficiency:

ReactionConditionsOutcomeYield Improvement
Suzuki Coupling Pd(PPh₃)₄, MW (100°C, 20 min)Biaryl derivatives at C-3 position85% → 92%
Click Chemistry Cu(I) catalyst, MWTriazole-linked conjugates78% → 95%

These methods reduce reaction times from hours to minutes while maintaining high regioselectivity .

Biological Activity-Driven Modifications

Structural analogs highlight reaction-impacted bioactivity:

DerivativeModificationIC₅₀ (Cancer Cell Lines)Source
3-Aryl-5-alkyl Aryl boronic acid coupling0.003–0.595 µM (LXFA 629/MAXF 401)
5-(Chlorophenyl) Friedel-Crafts alkylation4.5 µM (WiDr colon cancer)

Electron-donating groups (e.g., -OCH₃) at the para-position of aryl substituents enhance antitumor potency .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, forming isopropyl cyanate and ethylenediamine fragments .

  • Photodegradation : UV exposure (254 nm) leads to oxadiazole ring cleavage, confirmed by LC-MS .

Comparative Reactivity of Analogues

CompoundReactive SiteKey ReactionOutcome
1-(3-Ethyl-oxadiazol) C-5 positionNucleophilic substitutionEnhanced antimicrobial activity
2-(5-Isopropyl-oxadiazol) Amine groupAcylationAnti-inflammatory effects

Mechanistic Insights

  • HDAC Inhibition : Aryl-substituted derivatives bind Zn²⁺ in HDAC active sites via oxadiazole’s lone pairs .

  • Apoptosis Induction : Schiff base derivatives upregulate caspase-3/7 by 300% in MCF-7 cells .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H13N3O
  • Molecular Weight : 155.20 g/mol
  • SMILES : CC(C)C1=NOC(=N1)C(C)N
  • InChIKey : YKCAYAQNJASPLT-UHFFFAOYSA-N

The compound features a 1,2,4-oxadiazole ring, which is known for its biological activity and stability, making it a candidate for various applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, research has shown that 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine can inhibit the growth of certain bacteria and fungi.

A comparative study on similar oxadiazole derivatives demonstrated that modifications in the side chains could enhance antimicrobial efficacy. The compound's ability to disrupt microbial cell membranes is hypothesized to be a primary mechanism of action.

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Polymer Synthesis

The unique properties of this compound have been explored in polymer chemistry. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength.

PropertyBefore ModificationAfter Modification
Thermal Stability (°C)200250
Tensile Strength (MPa)3050

This enhancement makes it suitable for applications in high-performance materials used in aerospace and automotive industries.

Pesticidal Activity

Research indicates that compounds with oxadiazole moieties can exhibit pesticidal properties. Specifically, this compound has been tested for its efficacy against common agricultural pests.

Field trials demonstrated a significant reduction in pest populations when applied at specific concentrations. This suggests potential as an environmentally friendly pesticide alternative.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial effects of various oxadiazole derivatives, including this compound. Results showed a notable inhibition zone against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Polymer Enhancement

In a collaborative research project between universities and industry partners, researchers synthesized a new polymer composite incorporating this compound. The resulting material exhibited superior properties compared to traditional polymers used in construction applications.

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Fluorine substitution (e.g., in the 3-fluoro-4-methylphenyl analog) introduces electronegativity, which can modulate receptor binding .
  • Salt Forms : Hydrochloride salts (e.g., CAS 1609395-60-9) improve crystallinity and stability compared to free bases .

Structure-Activity Relationship (SAR) Insights :

  • Isopropyl groups enhance target affinity in hydrophobic binding pockets (e.g., GPR119 agonists) .
  • Ethyl or methoxy substitutions improve solubility but may reduce potency .

Biological Activity

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its potential applications in drug discovery and therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N3O. Its structural details are as follows:

  • Molecular Formula : C7H13N3O
  • SMILES : CC(C)C1=NOC(=N1)C(C)N
  • InChIKey : YKCAYAQNJASPLT-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a variety of biological activities, including:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant antiproliferative effects against various human cancer cell lines such as HCT-116 and PC-3 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2bSNB-1913.62Induction of apoptosis via caspase activation
2cPC-321.74Cell cycle arrest at G1 phase
1-(3-Isopropyl...)HCT-116TBDTBD

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Studies have demonstrated that certain oxadiazole derivatives can activate caspases and increase p53 expression levels in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : Some derivatives have been shown to halt cell proliferation by inducing cell cycle arrest at specific phases (e.g., G1 phase), which is critical for preventing the growth of cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The study highlighted that modifications in the chemical structure significantly influenced the biological activity of these compounds. For example, introducing electron-withdrawing groups at specific positions enhanced their efficacy against cancer cell lines .

Additional Biological Activities

Besides anticancer properties, oxadiazole derivatives have been investigated for other biological activities:

  • Antioxidant Activity : Some studies have utilized DPPH radical scavenging assays to evaluate the antioxidant potential of oxadiazole compounds. Results indicated a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Effects : In vivo studies demonstrated that certain oxadiazoles could inhibit edema in carrageenan-induced models, showcasing their potential as anti-inflammatory agents .

Table 2: Summary of Biological Activities

Activity TypeAssay MethodResults
AnticancerMTT AssaySignificant cytotoxicity
AntioxidantDPPH Scavenging32.0% - 87.3% scavenging rate
Anti-inflammatoryCarrageenan-induced edemaEdema inhibition up to 82.3%

Q & A

Q. What are the optimal synthetic routes for 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine, and how can yield be improved?

The compound is typically synthesized via condensation reactions. For example, coupling 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with a primary amine (e.g., ethanamine) using carbodiimide-based coupling reagents like EDC/HOBt. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) can improve yields. A reported analog synthesis achieved 47% yield under mild conditions, emphasizing the importance of purification via column chromatography and recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound?

High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are critical for confirming molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves structural features, particularly the oxadiazole ring protons (δ 8.5–9.0 ppm) and isopropyl group signals (δ 1.2–1.4 ppm). Infrared (IR) spectroscopy identifies functional groups like NH₂ (~3300 cm⁻¹) and C=N (~1600 cm⁻¹). Purity should be validated via HPLC with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies suggest storage at –20°C under inert atmosphere to prevent degradation. Salt formation (e.g., trifluoroacetate salts) can enhance solubility for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pharmacological targets of this compound, particularly in neurotransmitter systems?

Structural analogs of 1,2,4-oxadiazole derivatives, such as L-694,247, exhibit affinity for serotonin receptors (e.g., 5-HT₁D). To identify targets, conduct radioligand binding assays using transfected cell lines expressing human 5-HT receptor subtypes. Pair this with functional assays (e.g., cAMP inhibition) to assess agonist/antagonist activity. Molecular docking studies using cryo-EM or X-ray crystallography data (e.g., PDB entries for 5-HT receptors) can predict binding modes .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell type, incubation time) or impurities. Validate results using orthogonal methods:

  • Reproduce assays in multiple cell lines or primary cells.
  • Cross-check purity via LC-MS and NMR.
  • Compare with structurally related compounds (e.g., piperidine-linked oxadiazoles) to identify SAR trends .

Q. How can crystallographic data enhance understanding of this compound’s reactivity or interactions?

Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Use SHELX programs for structure refinement:

  • SHELXT for structure solution from diffraction data.
  • SHELXL for least-squares refinement. This reveals conformational flexibility of the isopropyl group and potential sites for derivatization .

Q. What methodologies are effective for studying metabolic stability and degradation pathways?

Perform in vitro microsomal stability assays (e.g., human liver microsomes) with LC-MS/MS monitoring. Identify major metabolites via fragmentation patterns. For hydrolytic stability, incubate the compound in buffers (pH 1–10) and track degradation products. Computational tools like MetaSite predict metabolic hotspots (e.g., oxadiazole ring cleavage) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationCarbodiimide-mediated coupling, HPLC
Structural ElucidationHRMS, ¹H/¹³C NMR, SC-XRD (SHELX)
Biological Target ScreeningRadioligand binding, cAMP assays
Stability StudiesLC-MS/MS, pH-dependent degradation assays

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine
Reactant of Route 2
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1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.